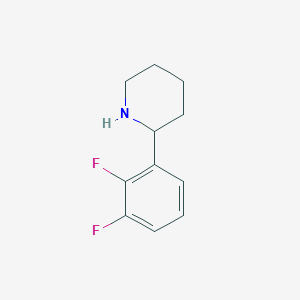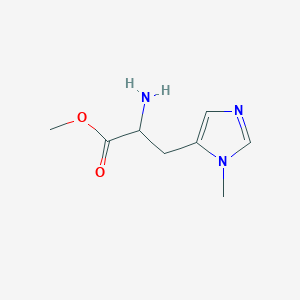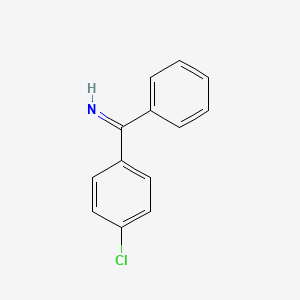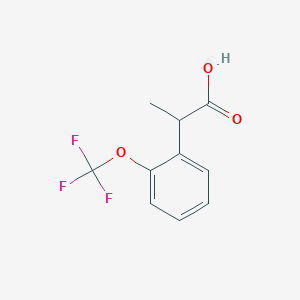
2-(2-(Trifluoromethoxy)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Trifluoromethoxy)phenyl)propanoic acid: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethoxy group, a functional group known for its electron-withdrawing effects and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a suitable aromatic precursor . The subsequent steps involve standard organic synthesis techniques to attach the propanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-(Trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(2-(Trifluoromethoxy)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s stability and reactivity make it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates .
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties contribute to the development of products with improved performance and stability .
Mecanismo De Acción
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
- 2-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethoxy)phenylpropanoic acid derivatives
- Other trifluoromethoxy-substituted aromatic compounds
Uniqueness: 2-(2-(Trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of both the trifluoromethoxy group and the propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications .
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-6(9(14)15)7-4-2-3-5-8(7)16-10(11,12)13/h2-6H,1H3,(H,14,15) |
Clave InChI |
UKFXGWFAKOKSLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1OC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


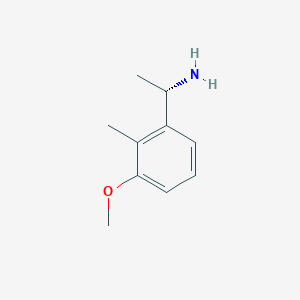
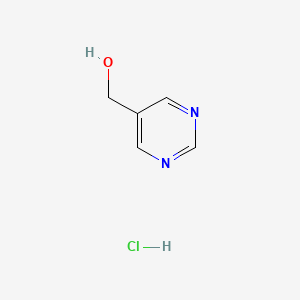



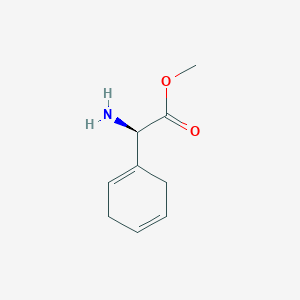
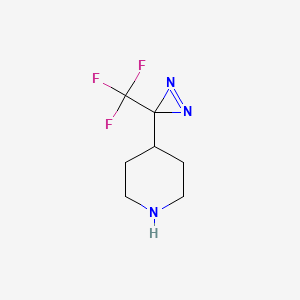
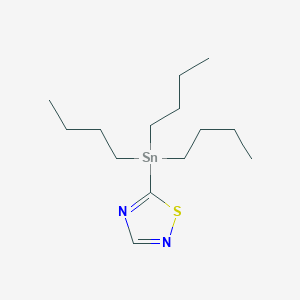

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
